

Spectroscopic Profile of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2',3'-Difluoro-4'-methylacetophenone
Cat. No.:	B1304705

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2',3'-Difluoro-4'-methylacetophenone**, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data and characteristic spectral features derived from closely related structural analogs. The methodologies described herein provide a framework for the experimental acquisition and analysis of spectroscopic data for this compound.

Chemical Structure and Properties

- IUPAC Name: 1-(2,3-difluoro-4-methylphenyl)ethan-1-one
- Molecular Formula: C₉H₈F₂O
- Molecular Weight: 170.16 g/mol
- CAS Number: 261763-30-8[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **2',3'-Difluoro-4'-methylacetophenone**. These values are intended to serve as a reference for

experimental data acquisition and interpretation.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	m	1H	Aromatic H (H-6')
~ 6.9 - 7.1	m	1H	Aromatic H (H-5')
~ 2.6	s	3H	-COCH ₃
~ 2.3	d	3H	Ar-CH ₃

Predicted data based on spectral analysis of related fluorinated and methylated acetophenones.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 195 - 200	C=O
~ 150 - 155 (dd)	C-F
~ 145 - 150 (dd)	C-F
~ 130 - 140	Aromatic C-CH ₃
~ 125 - 130	Aromatic C-H
~ 115 - 120 (d)	Aromatic C-H
~ 25 - 30	-COCH ₃
~ 15 - 20	Ar-CH ₃

Predicted data based on typical chemical shifts for fluorinated aromatic ketones.[2][3] The symbols 'd' and 'dd' denote doublet and doublet of doublets, respectively, arising from C-F coupling.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch
~ 1700 - 1680	Strong	C=O (carbonyl) stretch
~ 1600 - 1450	Medium-Strong	Aromatic C=C stretch
~ 1300 - 1100	Strong	C-F stretch

Expected vibrational frequencies based on characteristic group frequencies for aromatic ketones and organofluorine compounds.[\[4\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Adduct	Predicted CCS (Å ²)
171.06160	[M+H] ⁺	128.7
193.04354	[M+Na] ⁺	139.1
169.04704	[M-H] ⁻	130.8
188.08814	[M+NH ₄] ⁺	149.9
209.01748	[M+K] ⁺	136.9
153.05158	[M+H-H ₂ O] ⁺	122.2
215.05252	[M+HCOO] ⁻	150.7
229.06817	[M+CH ₃ COO] ⁻	182.2
191.02899	[M+Na-2H] ⁻	132.7
170.05377	[M] ⁺	127.6
170.05487	[M] ⁻	127.6

Data sourced from PubChem, predicted using CCSbase.[\[5\]](#) m/z represents the mass-to-charge ratio, and CCS is the Collision Cross Section.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **2',3'-Difluoro-4'-methylacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Use a spectrometer with a field strength of 400 MHz or higher.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Employ a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

^{13}C NMR Acquisition:

- Use the same spectrometer and sample.
- Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).[3]

- Due to the low natural abundance of ^{13}C , acquire a larger number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds to ensure accurate signal integration.[6]
- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR):

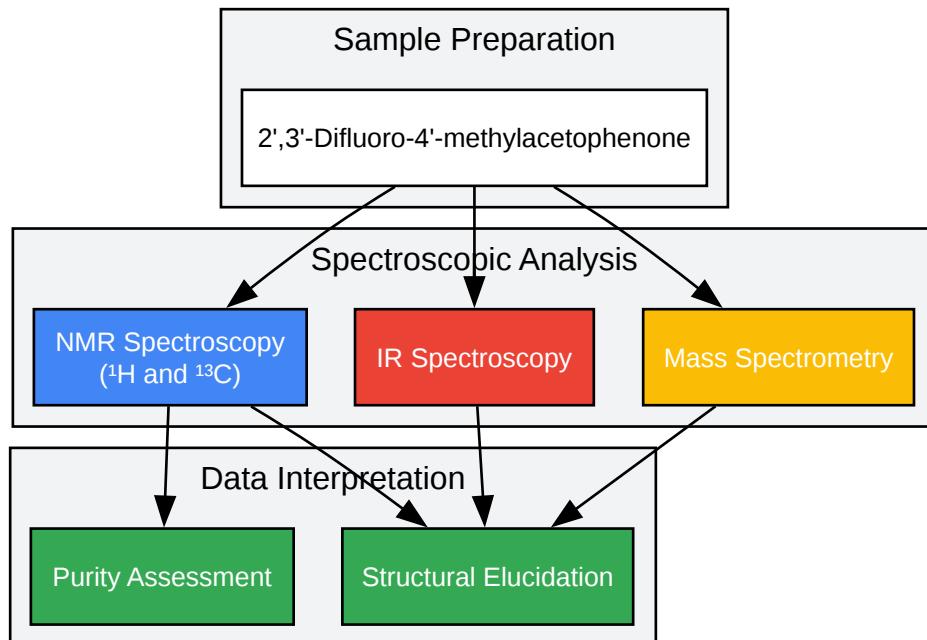
- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

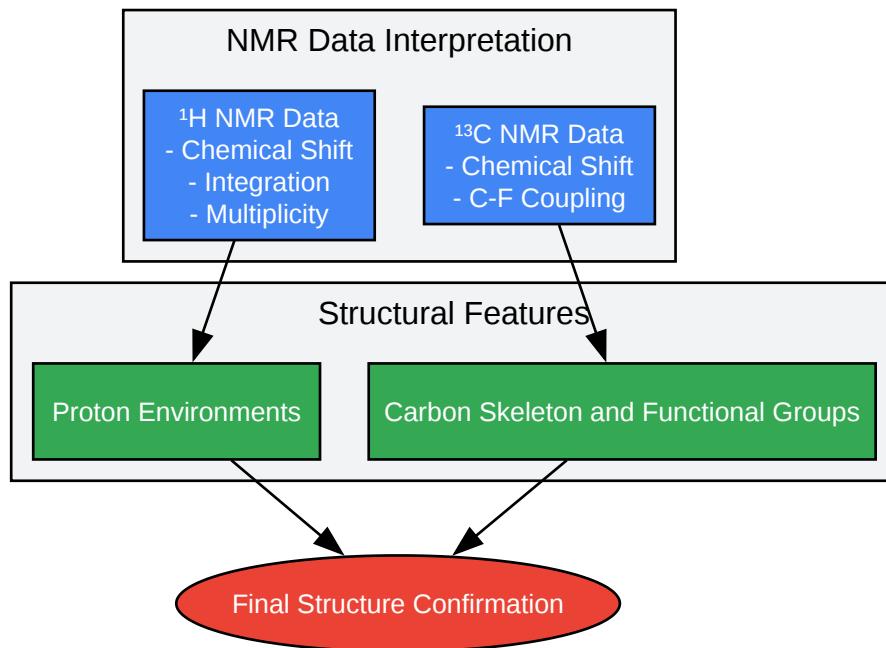
- For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.
- Introduce the sample into the GC, where it is vaporized and separated from any impurities.
- The separated compound then enters the mass spectrometer.
- Electron Ionization (EI) at a standard energy of 70 eV is commonly used for this type of molecule.[6]

Mass Analysis:


- Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
- The mass analyzer separates the ions based on their mass-to-charge ratio.
- A detector records the abundance of each ion.

Data Analysis:

- Identify the molecular ion peak (M^+) to confirm the molecular weight.
- Analyze the fragmentation pattern to gain structural information. Common fragmentations for acetophenones include the loss of the methyl group ($M-15$) and the acetyl group ($M-43$).


Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and characterization of **2',3'-Difluoro-4'-methylacetophenone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2',3'-Difluoro-4'-methylacetophenone**.

[Click to download full resolution via product page](#)

Caption: Logical flow for structure elucidation using NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b1304705)
- To cite this document: BenchChem. [Spectroscopic Profile of 2',3'-Difluoro-4'-methylacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1304705#spectroscopic-data-of-2-3-difluoro-4-methylacetophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com